Enantiomeric Identity by InChIKey and CAS
The target compound is the single (S)-enantiomer, uniquely identified by CAS 929083-97-6 and InChIKey MQZXMVGZGJXQOB-VIFPVBQESA-N. In contrast, the racemic mixture (CAS 123944-82-1) has InChIKey MQZXMVGZGJXQOB-UHFFFAOYSA-N, lacking stereochemical specification. This ensures that any synthetic sequence starting from this building block proceeds with defined stereochemistry, whereas the racemic mixture would yield a 1:1 diastereomeric product ratio [1].
| Evidence Dimension | Absolute configuration and enantiomeric identity |
|---|---|
| Target Compound Data | CAS 929083-97-6; InChIKey MQZXMVGZGJXQOB-VIFPVBQESA-N (S-enantiomer) |
| Comparator Or Baseline | Racemic mixture: CAS 123944-82-1; InChIKey MQZXMVGZGJXQOB-UHFFFAOYSA-N (unspecified stereochemistry) |
| Quantified Difference | The (S)-enantiomer InChIKey specifies the /t9-/m0/s1 stereodescriptor; the racemic InChIKey lacks this, reflecting a 1:1 mixture of R and S enantiomers |
| Conditions | InChIKey generation based on IUPAC standard InChI encoding |
Why This Matters
For procurement in asymmetric synthesis, the defined (S)-configuration eliminates the risk of introducing the undesired (R)-enantiomer, which can compromise the stereochemical integrity of the final product.
- [1] PubChem. (2025). (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate (CID 44140062) and Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate racemic (CID 11075076). Comparative InChIKey analysis. View Source
